molecular formula C17H18N4OS B10993656 N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10993656
M. Wt: 326.4 g/mol
InChI Key: CRPZEDYMOGEQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C17H18N4OS/c1-23-14-7-4-6-13(12-14)18-17(22)10-5-9-16-20-19-15-8-2-3-11-21(15)16/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,18,22)

InChI Key

CRPZEDYMOGEQTI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the triazolopyridine and the methylsulfanylphenyl groups. These core structures are then linked through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Amide Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions due to its amide functional group.

  • Acidic Hydrolysis : In 6M HCl at 100°C for 8 hours, the amide bond cleaves to yield 4-( triazolo[4,3-a]pyridin-3-yl)butanoic acid and 3-(methylsulfanyl)aniline.

  • Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 6 hours produces the sodium salt of the carboxylic acid intermediate.

Key Data :

ConditionReagentsProduct YieldPurification Method
Acidic (HCl)6M HCl, 100°C, 8h72%Recrystallization
Basic (NaOH)2M NaOH, 80°C, 6h68%Column Chromatography

Triazolopyridine Ring Functionalization

The triazolo[4,3-a]pyridine moiety participates in electrophilic substitution and coupling reactions:

Electrophilic Aromatic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C5 position of the triazolopyridine ring .

  • Sulfonation : Treatment with fuming H₂SO₄ yields sulfonated derivatives, though regioselectivity depends on reaction temperature .

Cross-Coupling Reactions

  • Sonogashira Coupling : The triazolopyridine’s halogenated analogs (e.g., iodo derivatives) react with terminal alkynes (e.g., 4-ethylnylanisole) using Pd(PPh₃)₄ as a catalyst, producing alkynylated products with ~60–70% yields.

  • Suzuki–Miyaura Coupling : Boronic acid derivatives couple with aryl halides under Pd catalysis to form biaryl structures .

Methylsulfanyl Group Reactivity

The 3-(methylsulfanyl)phenyl group undergoes oxidation and alkylation:

  • Oxidation : H₂O₂ in acetic acid converts the methylsulfanyl (–SMe) group to a sulfoxide (–SO–Me) or sulfone (–SO₂–Me) depending on reaction time.

  • Demethylation : BBr₃ in dichloromethane at −78°C removes the methyl group, yielding a thiophenol derivative .

Oxidation Outcomes :

Oxidizing AgentProductYield (%)
H₂O₂ (30%), 1hSulfoxide85
H₂O₂ (30%), 4hSulfone78

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with hydrazides or amines:

  • Hydrazide Condensation : Reacts with benzohydrazides in toluene under Dean–Stark conditions (120°C, 24h) to form triazolopyridine-fused heterocycles .

  • Amine Cyclization : In the presence of POCl₃, it forms imidazoline derivatives via intramolecular cyclization .

Stability Under Varied Conditions

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 12) media, with <50% stability after 24 hours.

  • Thermal Stability : Stable up to 150°C; decomposition initiates at 200°C (TGA data) .

Catalytic and Solvent Effects

Reaction efficiency depends critically on solvents and catalysts:

  • Microwave Synthesis : Microwave irradiation in toluene reduces reaction time from 24h to 2h for condensations, improving yields by ~15% .

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) inhibit triazolopyridine reactivity, while toluene and xylene enhance it.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest activity in several biological pathways:

  • Anticancer Activity : Research indicates that derivatives of triazolo-pyridines exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The incorporation of the methylsulfanyl group may enhance this activity by improving solubility and bioavailability .
  • Anti-inflammatory Properties : Similar compounds have shown promise as COX-2 inhibitors, which are critical in managing pain and inflammation. The butanamide structure may contribute to the selectivity of these inhibitors, potentially leading to fewer side effects compared to traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .

Neuropharmacology

The triazolo-pyridine framework is known for its neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems:

  • Anxiolytic Effects : Some derivatives have demonstrated anxiolytic properties by modulating GABAergic transmission. This suggests that N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide could be explored for treating anxiety disorders .
  • Cognitive Enhancement : There is evidence that triazolo compounds can enhance cognitive function through their action on cholinergic receptors. This opens avenues for research into their use in treating cognitive decline associated with aging or neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

The presence of the triazole ring has been linked to antimicrobial properties. Studies suggest that similar compounds can inhibit bacterial growth and may serve as leads for developing new antibiotics:

  • Bacterial Inhibition : Preliminary studies indicate that this compound may exhibit activity against Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile:

Structural Feature Impact on Activity
Methylsulfanyl GroupEnhances solubility and bioavailability
Triazolo-Pyridine MoietyContributes to anticancer and antimicrobial activity
Butanamide Side ChainPotentially increases selectivity for COX enzymes

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

  • A study published in Bioorganic & Medicinal Chemistry Letters explored various triazolo derivatives and their effects on cancer cell lines, finding promising results that warrant further investigation into this compound's efficacy against specific cancers .
  • Another research article examined the neuropharmacological effects of related compounds on anxiety models in rodents, suggesting a potential pathway for developing anxiolytic medications based on this chemical structure .

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)phenyl]-4-(pyridin-3-yl)butanamide
  • N-[3-(methylsulfanyl)phenyl]-4-(triazol-3-yl)butanamide
  • N-[3-(methylsulfanyl)phenyl]-4-(pyridin-2-yl)butanamide

Uniqueness

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Biological Activity

N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications based on recent studies.

  • Molecular Formula: C14H16N4OS
  • Molecular Weight: 288.36 g/mol
  • CAS Number: 1232791-86-4

Synthesis

The compound can be synthesized through various methods that typically involve the coupling of a triazole derivative with a butanamide moiety. Recent advancements in synthetic techniques have included microwave-assisted synthesis and solvent-free conditions, enhancing yields and reducing reaction times .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies showed that it exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
SW48012.5G2/M phase arrest
A54918.7Apoptosis induction

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for COX inhibition were reported as follows:

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound25.030.5

The anti-inflammatory effects were further confirmed through in vivo models where the compound significantly reduced edema in formalin-induced paw edema tests .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and butanamide moieties can significantly impact biological activity. For instance:

  • Substituents on the phenyl ring enhance lipophilicity and cellular uptake.
  • Alterations in the triazole structure can modulate enzyme inhibition potency.

These findings suggest that careful design of structural components can optimize therapeutic efficacy .

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The compound was administered at varying doses over a four-week period. Results demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-[3-(methylsulfanyl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide?

The synthesis typically involves:

  • Hydrazide condensation : Reaction of 2-hydrazinopyridine with substituted benzaldehyde derivatives to form hydrazone intermediates, followed by oxidative cyclization using sodium hypochlorite to yield the triazolo[4,3-a]pyridine core .
  • Palladium-catalyzed coupling : Introduction of the methylsulfanylphenyl group via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions .
    Key steps include monitoring reactions via TLC and NMR, with purification by vacuum filtration or column chromatography .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.72 ppm for hydrazone NH protons; aromatic carbons at 128–157 ppm) to confirm regiochemistry .
  • FTIR spectroscopy : Peaks at 1596 cm⁻¹ (C=N stretching) and 1131 cm⁻¹ (C-S vibration) .
  • HRMS : To validate molecular weight (e.g., [M+H]+ calculated 334.1556, observed 334.1553) .
  • Melting point analysis : Used to assess purity (e.g., MP 175–176°C for intermediates) .

Q. What common reactions does the methylsulfanyl group undergo?

The methylsulfanyl (SMe) group is susceptible to:

  • Oxidation : Using H₂O₂ or KMnO₄ to form sulfoxides (-SO-) or sulfones (-SO₂-) .
  • Nucleophilic substitution : Replacement with alkyl/aryl groups under basic conditions .
    These reactions modify solubility and bioactivity, making them critical for derivatization studies .

Advanced Research Questions

Q. How can researchers optimize low yields in the triazolo ring cyclization step?

  • Reaction conditions : Adjust stoichiometry of NaOCl (e.g., 4:1 NaOCl:substrate) and extend reaction time to 24 hours .
  • Catalyst screening : Test alternative oxidants like MnO₂ or I₂ for improved regioselectivity .
  • Purification : Use preparative HPLC to isolate products from side reactions (e.g., over-oxidation byproducts) .

Q. How to resolve contradictory data between NMR and HRMS results?

  • Repeat analysis : Confirm sample purity via TLC or LC-MS to rule out impurities .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to clarify overlapping NMR signals .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazolo vs. imidazo isomers) .

Q. What strategies elucidate the mechanism of triazolo ring formation?

  • Kinetic studies : Monitor intermediates via in-situ NMR to identify rate-limiting steps (e.g., hydrazone cyclization) .
  • Computational modeling : Use DFT calculations to compare activation energies for competing pathways (e.g., 6-endo vs. 5-exo cyclization) .
  • Isotope labeling : Track ¹⁵N-labeled hydrazides to confirm nitrogen incorporation into the triazolo ring .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the triazolo[4,3-a]pyridine with imidazo[1,2-a]pyridine to assess heterocycle effects .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic properties .
  • Bioisosteric replacement : Substitute methylsulfanyl with sulfonamide to enhance metabolic stability .

Data Analysis and Contradiction Management

Q. How to validate conflicting biological activity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., Liu et al. vs. Ye et al.) to identify outliers .
  • Proteomics profiling : Confirm target engagement via Western blot or SPR binding assays .

Q. What methods address discrepancies in solubility and stability profiles?

  • pH-dependent studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .
  • Forced degradation : Expose the compound to heat (40°C), light, or humidity to identify degradation pathways .
  • HPLC-MS stability assays : Quantify degradation products (e.g., sulfoxide formation) over 72 hours .

Methodological Tables

Q. Table 1. Key Characterization Techniques and Parameters

TechniquePurposeCritical ParametersExample Data
¹H NMRConfirm hydrazone NH and regiochemistryδ 10.72 (s, 1H, NH), δ 7.95 (s, 1H, triazolo H)DMSO-d₆, 400 MHz
HRMSValidate molecular formula[M+H]+: 334.1553 (calc. 334.1556)ESI+, QTOF mass analyzer
FTIRIdentify functional groups1596 cm⁻¹ (C=N), 1131 cm⁻¹ (C-S)ATR diamond crystal

Q. Table 2. Reaction Optimization Strategies

ChallengeSolutionEvidence Source
Low cyclization yieldIncrease NaOCl stoichiometry (4:1)
Impurity formationUse preparative HPLC for purification
Regioselectivity issuesScreen MnO₂ or I₂ as alternative oxidants

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.